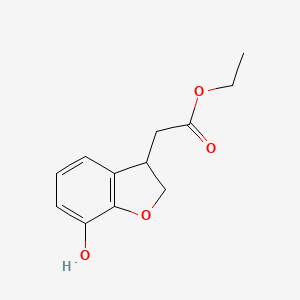

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a specific type of benzofuran compound .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular weight of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is 222.24 . The InChI code for this compound is 1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3 .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo copper-mediated and palladium-catalyzed coupling reactions . They can also undergo a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Physical And Chemical Properties Analysis

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is an oil at room temperature . It has a molecular weight of 222.24 .科学的研究の応用

Synthesis Techniques and Chemical Transformations

- Pd-Catalyzed O-Arylation : A study by Maimone and Buchwald (2010) demonstrates the use of Pd-catalysis for O-arylation of ethyl acetohydroximate, leading to O-arylhydroxylamines and substituted benzofurans like Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. This method shows efficiency in the preparation of O-arylhydroxylamines from simple aryl halides, which can be challenging to achieve through traditional methods (Maimone & Buchwald, 2010).

Crystallographic Studies

- Molecular Structure Analysis : Choi et al. (2009, 2008, 2007, 2011) conducted studies on various benzofuran derivatives, prepared by alkaline hydrolysis of ethyl acetates including compounds similar to Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. These studies focus on understanding the crystal structures, intermolecular interactions, and packing patterns of these compounds, providing valuable insights into their chemical behavior and potential applications (Choi et al., 2009), (Choi et al., 2008), (Seo et al., 2007), (Seo et al., 2011).

Antibacterial and Antifungal Activity

- Ethnomedicinal Plant Research : Duraipandiyan and Ignacimuthu (2007) explored the antibacterial and antifungal activities of extracts from the flower of Cassia fistula, which included ethyl acetate extracts. This research provides an indirect insight into the potential bioactive properties of compounds like Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, as ethyl acetate extracts often contain benzofuran derivatives (Duraipandiyan & Ignacimuthu, 2007).

Synthesis of Novel Derivatives

- Benzofuran Derivatives Synthesis : Suzuki (1985) reported on the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, a method potentially applicable to the synthesis of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate. This study provides insights into the methods of synthesizing complex benzofuran derivatives (Suzuki, 1985).

Pharmacological Research

- Bridged-Ring Nitrogen Compounds : Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, starting from compounds like ethyl 3,4-dimethoxyphenyl(phenyl)acetate. Although not directly studying Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, this research indicates the potential pharmacological applications of similar compounds (Gentles et al., 1991).

Miscellaneous Studies

- Total Synthesis of Related Compounds : Pergomet et al. (2017) reported the first total synthesis of a related compound, 5-(1-hydroxy-1-ethyl)-2-isopropyliden-2H-benzofuran-3-one, derived from Verbesina luetzelburgii. This research demonstrates the synthesis approach that could be adapted for the synthesis of Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate (Pergomet et al., 2017).

将来の方向性

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications as drugs .

特性

IUPAC Name |

ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGPFFFBUGOIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC2=C1C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2566206.png)

![4-butyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2566211.png)

![4-[(6-bromo-4-oxo-2-phenacylsulfanylquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2566212.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2566213.png)